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molecular formula C9H10N4O2 B8599487 Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-dimethyl- CAS No. 112500-66-0

Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-dimethyl-

Cat. No. B8599487
M. Wt: 206.20 g/mol
InChI Key: ZEPRKDUCWLNQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04808618

Procedure details

1.0 g of 5-cyano-1,3-dimethyl-6-(2-dimethylaminovinyl)uracil and 5.0 ml of 30% ammonia aqueous solution were added to 22.5 ml of DMF. The solution was heated at 100° C. in a sealed tube for 24 hr. The precipitated crystals were separated by filtration, washed with ether and recrystallized from ethanol to give 0.61 g of 5-amino-1,3-dimethylpyrido[4,3-d]pyrimidine-2,4-dione (Compound 3).
Name
5-cyano-1,3-dimethyl-6-(2-dimethylaminovinyl)uracil
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
22.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](=[O:17])[N:5]([CH3:16])[C:6](=[O:15])[N:7]([CH3:14])[C:8]=1[CH:9]=[CH:10][N:11](C)C)#[N:2].[NH4+].[OH-]>CN(C=O)C>[NH2:2][C:1]1[C:3]2[C:4](=[O:17])[N:5]([CH3:16])[C:6](=[O:15])[N:7]([CH3:14])[C:8]=2[CH:9]=[CH:10][N:11]=1 |f:1.2|

Inputs

Step One
Name
5-cyano-1,3-dimethyl-6-(2-dimethylaminovinyl)uracil
Quantity
1 g
Type
reactant
Smiles
C(#N)C=1C(N(C(N(C1C=CN(C)C)C)=O)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
22.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated crystals were separated by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC=2N(C(N(C(C21)=O)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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